7-bromo-5-nitro-1,2-benzothiazole

Description

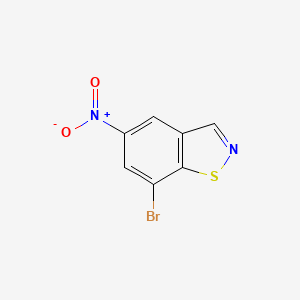

7-Bromo-5-nitro-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine at position 7 and a nitro group at position 3. The benzothiazole scaffold is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and capacity for functionalization . The bromine atom (electron-withdrawing) and nitro group (strong electron-withdrawing) likely enhance electrophilic substitution reactivity and influence intermolecular interactions, such as π-stacking or hydrogen bonding.

Properties

Molecular Formula |

C7H3BrN2O2S |

|---|---|

Molecular Weight |

259.08 g/mol |

IUPAC Name |

7-bromo-5-nitro-1,2-benzothiazole |

InChI |

InChI=1S/C7H3BrN2O2S/c8-6-2-5(10(11)12)1-4-3-9-13-7(4)6/h1-3H |

InChI Key |

HMEQEKCPOSIRRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NS2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 5-Nitro-1,2-Benzothiazole

Procedure :

-

Starting Material : 5-Nitro-1,2-benzothiazole is dissolved in chlorinated solvents (e.g., dichloromethane).

-

Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) is added at 0–5°C under inert atmosphere.

-

Reaction Conditions : Stirring for 6–8 hours at room temperature, followed by quenching with sodium thiosulfate.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields 7-bromo-5-nitro-1,2-benzothiazole.

Key Data :

-

Advantages : High regioselectivity due to electron-withdrawing nitro group directing bromine to position 7.

-

Limitations : Requires strict temperature control to avoid di-bromination.

Cyclization of 2-Amino-3-Bromo-5-Nitro-Thiobenzamide

Oxidative Cyclization Using Hydrogen Peroxide

Procedure :

-

Precursor Synthesis : 2-Amino-3-bromo-5-nitro-thiobenzamide is prepared via reaction of 5-nitro-3-bromo-2-aminobenzonitrile with hydrogen sulfide (H₂S) in methanol.

-

Cyclization : The precursor is treated with 30% hydrogen peroxide (H₂O₂) in methanol at 20–30°C for 2 hours.

-

Isolation : The product is filtered, washed with methanol, and dried.

Key Data :

-

Advantages : High efficiency; avoids harsh reagents.

-

Mechanistic Insight : Peroxide facilitates intramolecular S–N bond formation, forming the benzothiazole ring.

Multi-Step Synthesis from 5-Nitro-3-Bromo-2-Aminobenzonitrile

Thioamide Formation and Cyclization

Procedure :

-

Thioamide Synthesis : 5-Nitro-3-bromo-2-aminobenzonitrile reacts with H₂S in methanol and triethylamine (Et₃N) at 20–30°C for 30 hours.

-

Oxidation : The resulting 2-amino-3-bromo-5-nitro-thiobenzamide is treated with H₂O₂ in methanol to induce cyclization.

-

Crystallization : The product is isolated as pale red needles (melting point: 259–260°C with decomposition).

Key Data :

Halogen Exchange Reactions

Bromine Substitution on Pre-Nitrated Benzothiazoles

Procedure :

-

Nitration First : 1,2-Benzothiazole is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 5-nitro-1,2-benzothiazole.

-

Bromination : The nitrated compound undergoes electrophilic bromination using Br₂ in acetic acid.

-

Workup : Neutralization with NaOH and recrystallization from ethanol.

Key Data :

-

Challenges : Competing nitration at adjacent positions requires careful stoichiometric control.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Electron-Donating/Withdrawing Groups

Chemical Reactions Analysis

Types of Reactions: 7-bromo-5-nitro-1,2-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Major Products Formed:

Substitution Reactions: Products include azido, cyano, and organometallic derivatives.

Reduction Reactions: Products include 7-bromo-5-amino-benzo[d]isothiazole.

Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

7-Bromo-5-nitro-1,2-benzothiazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound to develop derivatives with enhanced properties suitable for specific applications .

Biological Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. Studies have shown that derivatives of this compound exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.

Anti-Tubercular Properties

Research indicates that this compound and its derivatives can inhibit the enzyme DprE1, essential for the biosynthesis of the mycobacterial cell wall. This inhibition is crucial for targeting Mycobacterium tuberculosis, providing a potential pathway for developing new anti-tubercular drugs. In vitro studies have shown promising results with several derivatives exhibiting better activity than conventional treatments like Isoniazid .

Medicinal Chemistry

Therapeutic Applications

The benzothiazole core structure has been extensively studied for various therapeutic activities, including analgesic, anti-inflammatory, anti-HIV, and antidiabetic effects. The compound's derivatives have shown potential in treating diseases such as cancer and neurodegenerative disorders. Recent advancements have highlighted their efficacy in clinical settings, indicating a transition from laboratory research to practical medical applications .

Industrial Uses

Dyes and Biocides

In industrial applications, this compound is utilized in the development of dyes and biocides. Its chemical properties make it suitable for formulating products that require specific color characteristics or antimicrobial activity. The versatility of this compound contributes to its demand in various sectors, including agriculture and textile manufacturing .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Evaluation of Expanded 2-Aminobenzothiazole Library | Identified structure-activity relationships leading to potent antimicrobial agents | Antimicrobial development |

| Recent Advances in Medicinal Chemistry | Highlighted therapeutic efficacy across multiple disease types | Drug development |

| Design and Synthesis of Anti-Tubercular Compounds | Demonstrated significant inhibition of Mycobacterium tuberculosis | Anti-tubercular therapy |

Mechanism of Action

The mechanism of action of 7-bromo-5-nitro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to specific biological targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects are summarized in Table 1.

Table 1: Comparison of 7-Bromo-5-nitro-1,2-benzothiazole with Structural Analogs

Key Observations:

- Bromine at C7 may sterically hinder reactions at adjacent positions, unlike smaller substituents (e.g., Cl in 3-chloro-1,2-benzisothiazole) .

Thermal and Physical Properties :

- The 6-chloro-7-methyl analog () exhibits high thermal stability (decomposition at 330–331°C), attributed to SO₂ groups and a planar benzothiazole ring . Similar stability is plausible for this compound.

- Crystal packing in the (Z)-3-chloromethylidene derivative (spacing 3.4–3.7 Å) suggests intermolecular interactions that could be modified by nitro or bromo substituents .

Q & A

Q. What are the recommended methods for synthesizing 7-bromo-5-nitro-1,2-benzothiazole in laboratory settings?

A common approach involves bromination using N-bromosuccinimide (NBS) under controlled conditions. For example, a reaction mixture in methanol at 30°C with stoichiometric NBS (1.0 equiv) yields intermediates that can be purified via column chromatography (silica gel, iHex/EtOAc = 4:1) . Key considerations include:

- Light sensitivity : Protect intermediates from light to prevent decomposition.

- Temperature control : Store purified compounds at -30°C to maintain stability.

- Yield optimization : Adjust reaction times (e.g., 8 minutes for bromination) and solvent ratios to improve efficiency.

Q. How can researchers confirm the purity and structure of synthesized this compound?

Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental H-NMR and C-NMR shifts with calculated or literature values for analogous compounds.

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitro, bromo) through characteristic absorption bands .

- Chromatography : Monitor purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. What precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.

- Storage : Keep in airtight containers at low temperatures (-20°C) away from light to prevent degradation .

- Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:

- Electrophilic substitution : Predict regioselectivity of nitro or bromo groups in further functionalization.

- Transition state analysis : Identify energy barriers for reactions like nucleophilic aromatic substitution.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What strategies resolve contradictions in thermodynamic data during reaction optimization?

- Data validation : Cross-reference enthalpy () and Gibbs free energy values from multiple sources (e.g., NIST databases) .

- Calorimetry : Use differential scanning calorimetry (DSC) to measure reaction enthalpies experimentally.

- Error analysis : Identify systematic errors in measurement techniques (e.g., solvent effects, impurity interference).

Q. How do solvent and substituent effects influence the stability of this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize nitro groups via dipole interactions but may accelerate decomposition.

- Steric effects : Bulky substituents adjacent to the bromo group can hinder reactivity in cross-coupling reactions.

- Thermal stability : Monitor decomposition temperatures using thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.